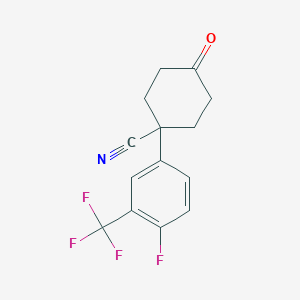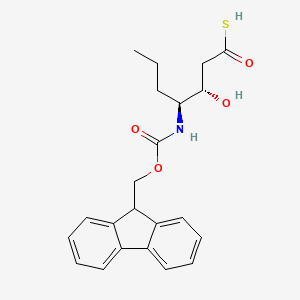
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is a synthetic compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group for amines in the synthesis of peptides. This compound is an analog of naturally occurring amino acids and is used to introduce specific functionalities into peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the Fmoc group.
Formation of the hydroxy and methylthio functionalities: These groups are introduced through specific chemical reactions, such as hydroxylation and thiolation.
Coupling reactions: The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while reduction can revert it back to the hydroxy form.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is used in the synthesis of peptides and proteins
Biology
In biological research, this compound is used to create modified peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid can be used as therapeutic agents. These peptides can be designed to target specific proteins involved in diseases, offering potential treatments for conditions like cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and drugs. It is also used in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the free amine. The hydroxy and methylthio groups can participate in various chemical reactions, allowing for the creation of diverse peptide structures. These peptides can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
類似化合物との比較
Similar Compounds
- Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid
- Fmoc-(S)-3-amino-4-(3-thienyl)-butyric acid
- Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid
Uniqueness
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is unique due to the presence of the methylthio group, which provides additional chemical reactivity compared to similar compounds
特性
分子式 |
C22H25NO4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxyheptanethioic S-acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-7-19(20(24)12-21(25)28)23-22(26)27-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h3-6,8-11,18-20,24H,2,7,12-13H2,1H3,(H,23,26)(H,25,28)/t19-,20-/m0/s1 |
InChIキー |
LGLWVARLWKSBLV-PMACEKPBSA-N |
異性体SMILES |
CCC[C@@H]([C@H](CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCCC(C(CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


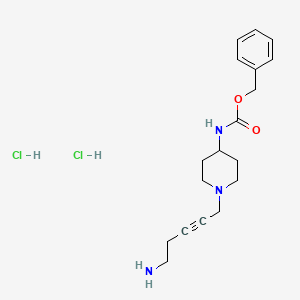

![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
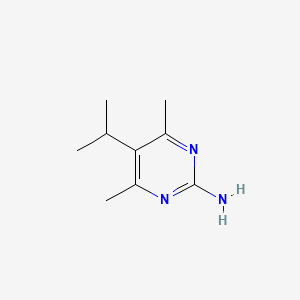
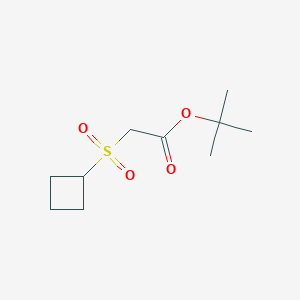

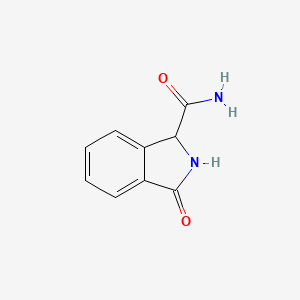
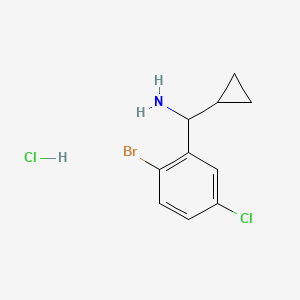
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)

![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
